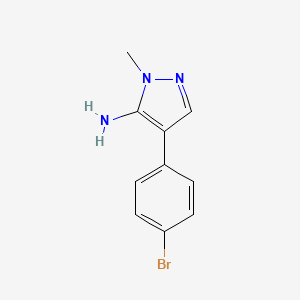

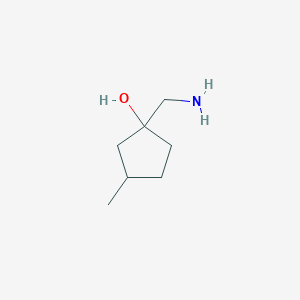

4-(4-Bromophenyl)-1-methylpyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

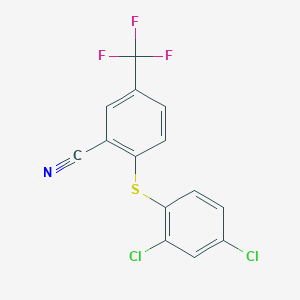

The compound “4-(4-Bromophenyl)-1-methylpyrazol-5-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The presence of a bromophenyl group suggests that it may have unique properties compared to other pyrazoles .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving acyl hydrazines and isothiocyanates . The resulting products are then confirmed using spectroanalytical data such as NMR and IR .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve S-alkylation in alkaline medium followed by reduction of the corresponding ketone .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, 4-Bromophenylacetylene is a solid with a molecular weight of 173.01 g/mol .Applications De Recherche Scientifique

Nonlinear Optical Studies

The compound 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (a derivative of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine) was synthesized and structurally characterized, demonstrating significant nonlinear optical properties. This was confirmed through X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopies, and supported by density functional theory calculations. The negative HOMO and LUMO energies indicated molecular stability, and the small energy gap hinted at intramolecular charge transfer, critical for nonlinear optical properties (Tamer et al., 2016).

Crystal Structure Analysis

A novel Schiff base compound, involving 4-heterocyclic acylpyrazolone, was synthesized and analyzed. The compound, 5-methyl- 2-phenyl-4-[(2-p-bromophenylamino)-furylmethylene]-3(2H)-one, was characterized by elemental analysis, IR spectra, and X-ray single-crystal diffraction. This study provided valuable insights into the compound's composition and crystal structure (Zhang et al., 2008).

Synthesis of Benzimidazole Derivatives

The compound was utilized in the synthesis of benzimidazoles from o-Bromophenyl isocyanide and amines. The reaction, under CuI catalysis, yielded 1-substituted benzimidazoles in moderate to good yields. This process showcases the compound's role in synthesizing crucial organic structures (Lygin & Meijere, 2009).

Application in Synthesis of Tetrazol-5-amine Derivatives

A study detailed an efficient one-pot synthesis method for 1-(4-bromophenyl)-1H-tetrazol-5-amine using 4-bromoaniline. This method further elaborates on the synthesis of amide derivatives, showcasing the compound's versatility in organic synthesis (Hao Yang et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-bromophenyl)-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14-10(12)9(6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPJOQVOJYCZHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride](/img/structure/B2467250.png)

![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2467257.png)

![Ethyl 1-{2-chloro-4-[4-(trifluoromethyl)piperidino]benzoyl}-3-piperidinecarboxylate](/img/structure/B2467258.png)

![3-benzyl-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2467263.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2467268.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2467270.png)